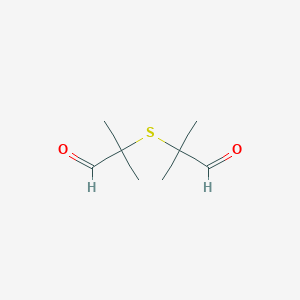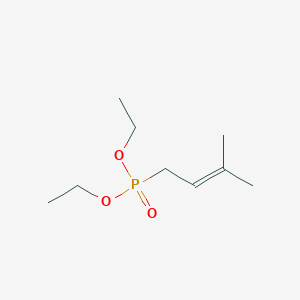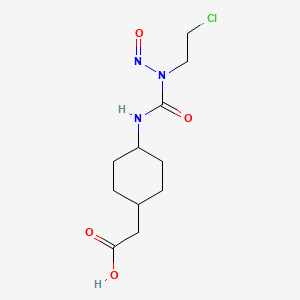
cis-4-(3-(2-Chloroethyl)-3-nitrosoureido)cyclohexaneacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-4-(3-(2-Chloroethyl)-3-nitrosoureido)cyclohexaneacetic acid is a complex organic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a cyclohexane ring, a nitrosourea group, and a chloroethyl side chain, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of cis-4-(3-(2-Chloroethyl)-3-nitrosoureido)cyclohexaneacetic acid typically involves multiple steps, starting from cis-4-aminocyclohexanecarboxylic acid. One common synthetic route includes the following steps:
N-Tosylation: The amino group of cis-4-aminocyclohexanecarboxylic acid is protected by tosylation.
Nitrosation: The protected amine is then subjected to nitrosation to introduce the nitroso group.
Chloroethylation: The nitrosated intermediate undergoes chloroethylation to attach the chloroethyl side chain.
Deprotection: Finally, the tosyl protecting group is removed to yield the desired compound.
Analyse Des Réactions Chimiques
cis-4-(3-(2-Chloroethyl)-3-nitrosoureido)cyclohexaneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl side chain can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
cis-4-(3-(2-Chloroethyl)-3-nitrosoureido)cyclohexaneacetic acid has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of analogs for drug development, particularly in cancer research due to its potential cytotoxic properties.
Biology: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of cis-4-(3-(2-Chloroethyl)-3-nitrosoureido)cyclohexaneacetic acid involves its interaction with cellular components. The nitrosourea group can alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This alkylation process targets specific nucleophilic sites within the DNA, disrupting cellular functions and potentially leading to cell death .
Comparaison Avec Des Composés Similaires
cis-4-(3-(2-Chloroethyl)-3-nitrosoureido)cyclohexaneacetic acid can be compared with other nitrosourea compounds, such as:
Carmustine (BCNU): Another nitrosourea used in chemotherapy, known for its ability to cross the blood-brain barrier.
Lomustine (CCNU): Similar to carmustine, used in the treatment of brain tumors and Hodgkin’s lymphoma.
The uniqueness of this compound lies in its specific structural features, such as the cyclohexane ring and the chloroethyl side chain, which confer distinct reactivity and biological activity .
Propriétés
Numéro CAS |
56208-24-3 |
|---|---|
Formule moléculaire |
C11H18ClN3O4 |
Poids moléculaire |
291.73 g/mol |
Nom IUPAC |
2-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexyl]acetic acid |
InChI |
InChI=1S/C11H18ClN3O4/c12-5-6-15(14-19)11(18)13-9-3-1-8(2-4-9)7-10(16)17/h8-9H,1-7H2,(H,13,18)(H,16,17) |
Clé InChI |
RGSCZHWAYJQOJX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CC(=O)O)NC(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


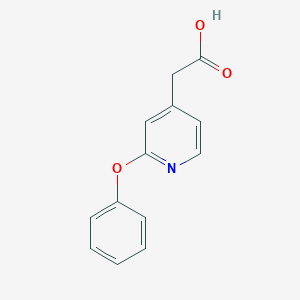
![Pyridine, 3,3'-(1a,2,7,7a-tetrahydro-1,2,7-metheno-1H-cyclopropa[b]naphthalene-1,8-diyl)bis-](/img/structure/B14652507.png)
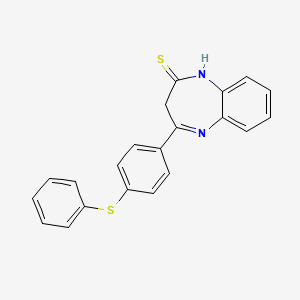
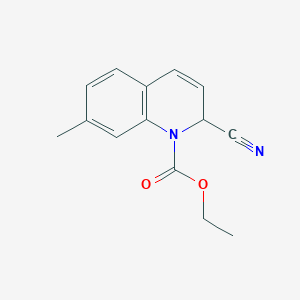

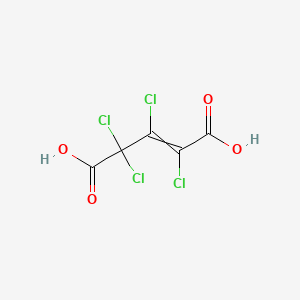


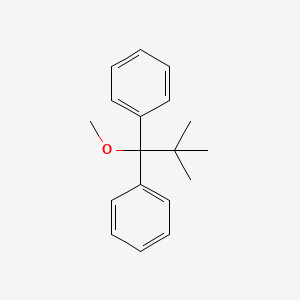
![7,8-Dioxabicyclo[4.2.2]dec-9-ene](/img/structure/B14652542.png)
![1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14652555.png)
